Pefloxacin mesylate

Description

Pegfilgrastim is a long-acting pegylated form of a recombinant therapeutic agent which is chemically identical to or similar to an endogenous human granulocyte colony-stimulating factor (G-CSF). Produced endogenously by monocytes, fibroblasts, and endothelial cells, G-CSF binds to and activates specific cell surface receptors, stimulating neutrophil progenitor proliferation and differentiation and selected neutrophil functions. Conjugation of the cytokine with a branched polyethylene glycol molecule (pegylation) significantly increases its therapeutic half-life. (NCI04)

Properties

Key on ui mechanism of action |

Neutrophils are short-lived immune cells that are highly susceptible to cell death following myelosuppressive chemotherapy. This marked reduction in neutrophil numbers during chemotherapy increases the risk of hospitalization, infection, and infection-related mortality. It also directly impacts the clinical outcome of patients if cases of febrile neutropenia requires dose reductions or schedule delay of chemotherapy, thus reducing the clinical efficacy of chemotherapy and patient benefit from receiving appropriate treatment. G-CSF is an endogenous haematopoietic growth factor that stimulates granulopoietic cells of the neutrophil lineage. Pegfilgrastim mimics its biological actions and binds to the same G-CSF receptor expressed on cells of myeloid lineage, such as granulocytic precursors and mature neutrophils. Upon binding of the ligand, G-CSF receptor undergoes a conformational change and activates several downstream signalling pathways including JAK/STAT, PI3K/AKT and MAPK/ERK. These pathways work to increase proliferation and differentiation of granulocyte progenitor cells, induce maturation of the progenitor cells, and enhance survival and function of mature neutrophils. Pegfilgrastim is a colony-stimulating factor that acts on hematopoietic cells by binding to specific cell surface receptors, thereby stimulating proliferation, differentiation, commitment, and end cell functional activation. |

|---|---|

CAS No. |

208265-92-3 |

Molecular Formula |

C27H46N4O19 |

Molecular Weight |

730.7 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |

InChI Key |

GAQMWPRWVIGRRV-IVDGIBIRSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

Related CAS |

70458-92-3 (Parent) |

solubility |

Water-soluble |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Pefloxacin Mesylate – Structural Dynamics and Physicochemical Profiling

Executive Summary

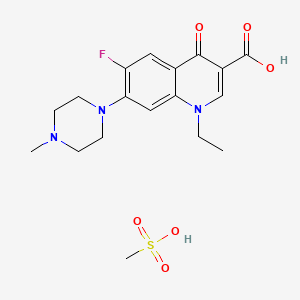

Pefloxacin mesylate is a synthetic, broad-spectrum fluoroquinolone antibiotic distinguished by its high bioavailability and extensive tissue distribution. Chemically, it is the methanesulfonate salt of pefloxacin, typically existing as a dihydrate. Its efficacy stems from a dual-targeting mechanism against bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), driven by the specific steric and electronic properties of its 6-fluoro and 7-piperazinyl substituents.

This guide provides a rigorous examination of the molecule's chemical architecture, physicochemical stability, and validated analytical protocols, serving as a reference for drug development and quality control workflows.

Molecular Architecture & Structural Analysis[2]

The pharmacological potency of pefloxacin mesylate is directly encoded in its structure-activity relationship (SAR). The core scaffold is the 4-quinolone ring, essential for DNA binding.

Structural Determinants

-

Position 1 (Ethyl Group): Enhances potency and spectrum of activity compared to earlier quinolones.

-

Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are critical for binding to the DNA-gyrase complex via magnesium ion bridges. This domain is the "warhead" of the molecule.

-

Position 6 (Fluorine): The defining feature of fluoroquinolones. This atom significantly increases lipophilicity (improving cell wall penetration) and DNA gyrase inhibition activity (approx. 10-100 fold increase over non-fluorinated analogs).

-

Position 7 (N-Methylpiperazine): This basic moiety expands the spectrum against Gram-negative bacteria (specifically Pseudomonas aeruginosa) and influences the pharmacokinetic profile, including half-life.

-

Mesylate Salt Formation: The methanesulfonic acid addition converts the zwitterionic base into a highly water-soluble salt, critical for parenteral formulations.

Structural Diagram (DOT Visualization)

Figure 1: Structural dissection of Pefloxacin Mesylate highlighting functional moieties responsible for pharmacodynamics and solubility.

Physicochemical Properties Profile

The following data consolidates specific values for the Mesylate Dihydrate form, which is the standard for pharmaceutical applications.

Key Chemical Constants[3]

| Property | Value / Description | Notes |

| Chemical Name | Pefloxacin mesylate dihydrate | |

| CAS Number | 149676-40-4 | 70458-95-6 (Anhydrous) |

| Molecular Formula | C₁₇H₂₀FN₃O₃[1][2][3] · CH₄O₃S · 2H₂O | |

| Molecular Weight | 465.49 g/mol | Base MW: 333.36 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | ~271°C (Decomposes) | Varies by hydration state |

| Solubility (Water) | ~50–60 mg/mL | Freely soluble |

| Solubility (Ethanol) | Slightly soluble | |

| pKa Values | pKa₁ ≈ 6.0 (COOH), pKa₂ ≈ 7.5 (Piperazine) | Zwitterionic character |

Stability Profile

-

Photostability: Sensitive to UV light. Photolytic degradation occurs at the C-7 piperazine ring and C-6 fluorine, necessitating light-resistant storage (amber containers).

-

Hydrolytic Stability: Susceptible to degradation in highly acidic or oxidative environments [1].

Mechanistic Pharmacology

Pefloxacin functions as a "poison" of the bacterial DNA replication machinery. Unlike traditional enzyme inhibitors that simply block an active site, fluoroquinolones stabilize a transient intermediate form of the enzyme-DNA complex.

Mechanism of Action[8]

-

Target Recognition: The drug enters the bacterium via porins (Gram-negative) or diffusion (Gram-positive).

-

Complex Formation: It binds to the cleavage complex formed between DNA and DNA Gyrase (primary target in Gram-negatives) or Topoisomerase IV (primary target in Gram-positives).

-

DNA Cleavage: The drug stabilizes the "cleaved complex," preventing the religation of the DNA strands.[6]

-

Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to cell death.

Pathway Visualization (DOT)

Figure 2: The cascade of inhibition leading to bactericidal activity.

Analytical Characterization & Protocols

To ensure scientific rigor, the following HPLC protocol is recommended for purity analysis. This method is self-validating through the inclusion of system suitability parameters.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and purity assessment of Pefloxacin Mesylate.

Reagents:

-

Acetonitrile (HPLC Grade)[7]

-

Orthophosphoric Acid (85%)

-

Triethylamine (TEA)

-

Water (Milli-Q or equivalent)

Chromatographic Conditions:

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Buffer: Dissolve 2.5 mL of triethylamine in 800 mL water. Adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Dilute to 1000 mL.

-

Ratio: Buffer : Acetonitrile (82:18 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorption at 275 nm (Lambda max).

-

Injection Volume: 20 µL.

-

Temperature: Ambient (25°C).

Procedure:

-

Standard Preparation: Dissolve 50 mg Pefloxacin Mesylate reference standard in 50 mL mobile phase. Sonicate for 10 mins. Dilute to a working concentration of 0.1 mg/mL.

-

System Suitability Test (SST): Inject the standard solution 5 times.

-

Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.

-

-

Sample Analysis: Inject sample solution. Calculate purity based on peak area comparison.

Spectroscopic Identification (UV-Vis)

For rapid identification, UV spectrophotometry can be utilized.

-

Solvent: 0.1 M HCl.

-

Scan Range: 200–400 nm.

-

Characteristic Peaks: Maxima typically observed at 277 nm and 316 nm . The ratio of absorbances at these wavelengths serves as an identity check [2].

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119525, Pefloxacin mesylate. Retrieved from [Link]

-

DrugBank Online. (2023). Pefloxacin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Gauhar, S., et al. (2009).[4][8] Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Iran J Basic Med Sci. Retrieved from [Link]

Sources

- 1. Pefloxacin Mesylate | C18H24FN3O6S | CID 119525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Pefloxacin mesylate dihydrate | CAS 149676-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 7. cipac.org [cipac.org]

- 8. researchgate.net [researchgate.net]

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Pefloxacin Mesylate's Action on DNA Gyrase

Introduction: The Indispensable Role of DNA Gyrase in Bacterial Proliferation

In the intricate world of bacterial genetics, the elegant coiling and uncoiling of the bacterial chromosome are paramount for survival. Central to this process is DNA gyrase, a type II topoisomerase, that masterfully introduces negative supercoils into the circular bacterial DNA.[1] This enzymatic activity is not merely a feat of molecular gymnastics; it is an essential prerequisite for DNA replication, transcription, and repair.[1] By inducing negative supercoiling, DNA gyrase alleviates the torsional stress that arises during the unwinding of the DNA double helix, a necessary step for the progression of replication forks and transcription complexes.[1] The absence of this crucial enzymatic function leads to a catastrophic halt in these fundamental cellular processes, ultimately resulting in bacterial cell death. This dependency makes DNA gyrase an exquisitely precise and vulnerable target for antimicrobial agents.

Pefloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, exploits this vulnerability with remarkable efficiency.[1] This guide will provide a comprehensive technical exploration of the molecular mechanisms underpinning the action of pefloxacin mesylate on DNA gyrase, offering insights for researchers, scientists, and drug development professionals in the field of antimicrobial research.

The Architecture of the Target: DNA Gyrase Structure and Function

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] Each subunit plays a distinct and critical role in the enzyme's catalytic cycle:

-

GyrA Subunits: These subunits are primarily responsible for the DNA breakage and rejoining activity. They form the "breaking-reunion" domain of the enzyme.

-

GyrB Subunits: The GyrB subunits harbor the ATPase activity, providing the necessary energy for the supercoiling reaction through the hydrolysis of ATP.

The concerted action of these subunits allows DNA gyrase to perform its intricate function of introducing negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication.[1]

The Molecular Trap: Pefloxacin's Tripartite Alliance with DNA and Gyrase

The bactericidal efficacy of pefloxacin stems from its ability to interrupt the catalytic cycle of DNA gyrase. It achieves this not by directly inhibiting the enzyme's active site in isolation, but by trapping a key intermediate in the reaction pathway: the gyrase-DNA cleavage complex. This leads to the formation of a stable ternary complex comprising pefloxacin, DNA gyrase, and the bacterial DNA itself.[1]

The formation of this ternary complex is the cornerstone of pefloxacin's mechanism of action and can be dissected into the following key events:

-

Intercalation and Binding: Pefloxacin intercalates into the DNA at the site of cleavage. The lipophilic nature of fluoroquinolones facilitates their diffusion across the bacterial cell membrane.[1]

-

Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. Pefloxacin binds to this transient complex and stabilizes it, effectively preventing the re-ligation of the cleaved DNA strands.[1]

-

Induction of Double-Strand Breaks: The stabilization of the cleavage complex transforms the essential enzyme into a cellular toxin. The stalled complex leads to the accumulation of double-stranded DNA breaks, which are lethal to the bacterium.[1]

-

Inhibition of Cellular Processes: These DNA breaks block the progression of replication forks and transcription machinery, leading to a complete shutdown of DNA synthesis and gene expression, ultimately causing cell death.[1][3]

This dual inhibition of both DNA gyrase and, in many bacteria, the related topoisomerase IV, makes pefloxacin a potent and broad-spectrum antibacterial agent.[1][3]

Caption: Mechanism of Pefloxacin Action on DNA Gyrase.

Investigative Methodologies: Elucidating the Pefloxacin-Gyrase Interaction

A thorough understanding of the molecular interactions between pefloxacin and DNA gyrase necessitates robust and reproducible experimental protocols. The following sections detail the core in vitro assays employed to characterize the inhibitory effects of pefloxacin on DNA gyrase activity.

DNA Gyrase Supercoiling Assay

This assay is the gold standard for assessing the catalytic activity of DNA gyrase and its inhibition by compounds like pefloxacin. The principle lies in the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that can be visualized and quantified using agarose gel electrophoresis.

Experimental Protocol:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing:

-

5X Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

-

ATP (final concentration ~1 mM)

-

Relaxed circular plasmid DNA (e.g., pBR322) as the substrate (final concentration ~10-20 nM)

-

Pefloxacin mesylate at various concentrations (or vehicle control)

-

Nuclease-free water to the final volume.

-

-

-

Enzyme Addition:

-

Initiate the reaction by adding a purified preparation of DNA gyrase to the reaction mixture. The amount of enzyme should be empirically determined to achieve complete supercoiling of the substrate in the absence of an inhibitor within the desired timeframe.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period, typically 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions essential for gyrase activity, and a protein denaturant (e.g., SDS) to dissociate the enzyme from the DNA.

-

-

Protein Digestion:

-

Treat the samples with Proteinase K to digest the DNA gyrase, preventing it from interfering with the subsequent electrophoretic separation.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

-

Perform electrophoresis to separate the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed or nicked circular DNA.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light and capture the image.

-

Quantify the intensity of the bands corresponding to the supercoiled and relaxed DNA to determine the percentage of inhibition at each pefloxacin concentration. The IC₅₀ value (the concentration of pefloxacin required to inhibit 50% of the DNA gyrase supercoiling activity) can then be calculated.

-

Caption: Workflow for DNA Gyrase Supercoiling Assay.

DNA Cleavage Assay

This assay directly assesses the ability of pefloxacin to stabilize the gyrase-DNA cleavage complex, leading to the accumulation of linear DNA.

Experimental Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture similar to the supercoiling assay, but ATP is often omitted as it is not required for the formation of the cleavage complex with fluoroquinolones. The mixture includes:

-

5X Assay Buffer

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Pefloxacin mesylate at various concentrations

-

Nuclease-free water.

-

-

-

Enzyme Addition:

-

Add purified DNA gyrase to the reaction mixture.

-

-

Incubation:

-

Incubate at 37°C for approximately 30 minutes to allow for the formation of the cleavage complex.

-

-

Denaturation and Protein Digestion:

-

Add SDS to a final concentration of ~0.2% and Proteinase K to ~0.1 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, revealing the double-strand breaks. Proteinase K then digests the covalently bound gyrase.

-

-

Agarose Gel Electrophoresis:

-

Analyze the reaction products on a 1% agarose gel. The presence of a band corresponding to linear plasmid DNA indicates the stabilization of the cleavage complex.

-

-

Quantification:

-

Quantify the amount of linear DNA produced at each pefloxacin concentration to determine the drug's potency in inducing DNA cleavage.

-

Quantitative Insights and Comparative Analysis

While specific IC₅₀ values for pefloxacin mesylate against purified DNA gyrase are not as frequently reported as for other fluoroquinolones, comparative studies provide valuable context. The inhibitory concentrations of various fluoroquinolones against E. coli DNA gyrase are presented below. It is important to note that these values can vary depending on the specific assay conditions and the source of the enzyme.

| Fluoroquinolone | IC₅₀ for E. coli DNA Gyrase (µg/mL) |

| Norfloxacin | 0.78 |

| Ciprofloxacin | 1.15 |

| Ofloxacin | 0.98 |

Data compiled from comparative studies.[4]

These values demonstrate the potent inhibitory activity of fluoroquinolones against their target enzyme. Studies have indicated that the IC₅₀ of pefloxacin for E. coli topoisomerase I is an order of magnitude higher than for DNA gyrase, highlighting the selectivity of pefloxacin for its primary target.[5]

The Basis of Resistance: Circumventing the Molecular Trap

The clinical efficacy of pefloxacin and other fluoroquinolones can be compromised by the emergence of bacterial resistance. The primary mechanism of resistance involves mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB.[6] These mutations often occur in a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). Alterations in the amino acid sequence within this region can reduce the binding affinity of pefloxacin to the gyrase-DNA complex, thereby diminishing its inhibitory effect.[6]

Conclusion: A Paradigm of Targeted Antimicrobial Action

The mechanism of action of pefloxacin mesylate on DNA gyrase serves as a compelling example of targeted drug design. By precisely interfering with an essential bacterial enzyme, pefloxacin induces a cascade of events that culminate in bacterial cell death. A thorough understanding of this intricate molecular interplay, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel antimicrobial strategies to combat the ever-growing challenge of antibiotic resistance. The continued exploration of the pefloxacin-gyrase-DNA ternary complex will undoubtedly unveil further subtleties of this potent antibacterial agent's action and inform the design of next-generation fluoroquinolones.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pefloxacin Mesilate? Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Pefloxacin. Retrieved from [Link]

- Imamura, M., Shibamura, H., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial agents and chemotherapy, 31(2), 325–327.

-

Academic Journals. (2011, November 16). Mechanism of action of pefloxacin on surface morphology, DNA gyrase activity and dehydrogenase enzymes of Klebsiella aerogenes. Retrieved from [Link]

-

MDPI. (2022, May 20). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pefloxacin – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

- Hooper, D. C. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320.

- Sissi, C., & Palumbo, M. (2003). In vitro methods for studying the interaction of drugs with DNA topoisomerases. Biophysical chemistry, 105(2-3), 603–613.

- Forterre, P., & Gadelle, D. (2009). Phylogenomics of DNA topoisomerases: a model to study the origin and evolution of genomes. Biochimie, 91(7), 845–854.

- Tabary, X., Bouzard, D., Manse, B., Pesson, M., & D'Ambrieres, S. G. (1987). Effect of DNA gyrase inhibitors pefloxacin, five other quinolones, novobiocin, and clorobiocin on Escherichia coli topoisomerase I. Antimicrobial agents and chemotherapy, 31(12), 1925–1928.

-

PubMed. (2005, January). Spectroscopic and voltammetric studies of pefloxacin bound to calf thymus double-stranded DNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pefloxacin-Induced Achilles Tendon Toxicity in Rodents: Biochemical Changes in Proteoglycan Synthesis and Oxidative Damage to Collagen. Retrieved from [Link]

-

MDPI. (2022, November 27). Toxic Effects and Mechanism of Pefloxacin on the Early Life Stage of Zebrafish (Danio rerio). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics and bactericidal activities of one 800-milligram dose versus two 400-milligram doses of intravenously administered pefloxacin in healthy volunteers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Retrieved from [Link]

Sources

- 1. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. toku-e.com [toku-e.com]

- 4. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of DNA gyrase inhibitors pefloxacin, five other quinolones, novobiocin, and clorobiocin on Escherichia coli topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pefloxacin Mesylate Antibacterial Spectrum & Application

Executive Summary

Pefloxacin mesylate (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate) represents a critical tool in both historical pharmacotherapy and modern antimicrobial susceptibility testing (AST). While its clinical use as a therapeutic agent has waned in favor of third-generation fluoroquinolones, it retains a unique status in research and diagnostics. Specifically, it serves as the primary surrogate marker for detecting low-level fluoroquinolone resistance in Salmonella spp., a nuance often missed by ciprofloxacin disks.

This guide analyzes the physicochemical advantages of the mesylate salt, delineates the precise antibacterial spectrum with MIC

Molecular Mechanism & Pharmacodynamics[1]

The Mesylate Advantage

In experimental settings, the choice of pefloxacin mesylate over the base compound is dictated by solubility kinetics. The mesylate salt significantly enhances aqueous solubility, facilitating the preparation of stable stock solutions (up to 100 mg/mL in water) without the need for extreme pH adjustments that can confound Minimum Inhibitory Concentration (MIC) assays.

Mechanism of Action: The Ternary Complex

Pefloxacin acts as a "topoisomerase poison." Unlike simple inhibitors that block enzyme function, pefloxacin stabilizes the covalent enzyme-DNA cleavage complex. This converts essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.[1]

-

Gram-Negative Targets: The primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit, preventing the relief of torsional strain during replication.

-

Gram-Positive Targets: The primary target is Topoisomerase IV (ParC subunit) , inhibiting the decatenation (separation) of daughter chromosomes after replication.

Visualization: Molecular Signaling Pathway

The following diagram illustrates the cascade from cellular entry to irreversible DNA fragmentation.

Figure 1: Pefloxacin-induced bactericidal cascade. The drug traps the enzyme on DNA, preventing re-ligation and causing lethal double-strand breaks.[2]

Antibacterial Spectrum Analysis

Pefloxacin exhibits a classic second-generation fluoroquinolone profile: potent against Enterobacteriaceae, moderate against Pseudomonas, and limited activity against Streptococci and anaerobes.

Quantitative Activity Profile (MIC Data)

The following data aggregates validated MIC ranges from standard broth microdilution assays.

| Organism Group | Species | MIC | MIC | Susceptibility Insight |

| Enterobacteriaceae | Escherichia coli | 0.03 - 0.06 | 0.25 | Highly Potent. |

| Salmonella spp.[3][4][5] | 0.06 | 0.25 | Critical Diagnostic Target. | |

| Klebsiella pneumoniae | 0.12 | 1.0 | Variable; efflux mechanisms common. | |

| Proteus mirabilis | 0.12 | 0.5 | Highly active. | |

| Non-Fermenters | Pseudomonas aeruginosa | 1.0 | 2.5 - 4.0 | Moderate.[3] Less potent than Ciprofloxacin.[1] |

| Gram-Positives | Staphylococcus aureus (MSSA) | 0.25 | 0.5 | Good activity; limited use for MRSA due to resistance. |

| Streptococcus pneumoniae | 2.0 | 4.0 | Poor activity (Intrinsic limitation). | |

| Anaerobes | Bacteroides fragilis | 8.0 | >16.0 | Generally Resistant. |

The Salmonella Surrogate Marker

A critical application of Pefloxacin in modern research is its use as a surrogate marker for fluoroquinolone resistance in Salmonella.[4]

-

The Problem: Salmonella strains with low-level resistance (e.g., plasmid-mediated qnr genes) often appear susceptible to Ciprofloxacin disks but fail clinically.

-

The Solution: Pefloxacin disks (5 µg) exhibit greater sensitivity to these minor resistance mechanisms.

-

Rule: If a Salmonella isolate is resistant to Pefloxacin, it must be reported as resistant to Ciprofloxacin, Levofloxacin, and Ofloxacin, regardless of the individual MICs.

Experimental Protocols

Protocol: Pefloxacin Surrogate Testing for Salmonella

Purpose: To detect low-level fluoroquinolone resistance mechanisms (qnr, aac(6')-Ib-cr, or gyrA mutations) that standard ciprofloxacin disks miss.

Reagents:

-

Mueller-Hinton Agar (MHA).

-

Pefloxacin 5 µg disk.[6]

-

0.5 McFarland standard Salmonella suspension.

Workflow Visualization:

Figure 2: EUCAST/CLSI aligned workflow for Salmonella screening using Pefloxacin.

Protocol: Determination of MIC via Broth Microdilution

Reagent Preparation:

-

Stock Solution: Dissolve Pefloxacin Mesylate in sterile distilled water to 10 mg/mL. (Note: Mesylate salt dissolves readily; do not use NaOH).

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 mg/L down to 0.008 mg/L.

Execution:

-

Inoculate 5x10⁵ CFU/mL into wells containing drug dilutions.

-

Incubate at 35°C for 16-20 hours.

-

Read: The MIC is the lowest concentration showing complete inhibition of visible growth.

-

QC Strain: E. coli ATCC 25922 should yield an MIC between 0.015 - 0.064 mg/L.

Resistance Mechanisms

Understanding resistance is vital for interpreting "intermediate" or "resistant" results in the spectrum analysis.

-

Target Modification (Chromosomal):

-

Stepwise mutations in the Quinolone Resistance-Determining Regions (QRDR).

-

gyrA (Ser83→Leu) is the most common primary mutation in Gram-negatives, elevating Pefloxacin MIC by 10-fold.

-

-

Efflux Pumps:

-

Overexpression of AcrAB-TolC (Enterobacteriaceae) or MexAB-OprM (Pseudomonas) actively pumps pefloxacin out of the cell.

-

-

Plasmid-Mediated Resistance (PMQR):

-

qnr proteins protect DNA gyrase from quinolone binding.

-

aac(6')-Ib-cr modifies the drug chemically (acetylation). Note: Pefloxacin is an excellent detector of these mechanisms, whereas Ciprofloxacin often fails to detect them in routine screening.

-

References

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

-

Clarke, A. M., Zemcov, S. J., & Campbell, M. E. (1985).[7] In-vitro activity of pefloxacin compared to enoxacin, norfloxacin, gentamicin and new β-lactams.[7] Journal of Antimicrobial Chemotherapy, 15(1), 39-44.[7] [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1] Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Skov, R., et al. (2015).[8] Pefloxacin as a surrogate marker for fluoroquinolone resistance in Salmonella enterica. Clinical Microbiology and Infection. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecommons.aku.edu [ecommons.aku.edu]

- 5. Pefloxacin as a surrogate marker for quinolone susceptibility in Salmonella enterica serovars Typhi & Paratyphi A in India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Pefloxacin as a Surrogate Marker for Fluoroquinolone Susceptibility for Salmonella typhi: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Pefloxacin Mesylate: An In-Depth Technical Guide to its Efficacy Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antibiotic, has a history of clinical use against a range of bacterial infections.[1] While often recognized for its potent activity against Gram-negative bacteria, its efficacy against Gram-positive organisms presents a more complex and nuanced picture. This technical guide provides a comprehensive analysis of pefloxacin mesylate's interaction with Gram-positive bacteria, delving into its molecular mechanism of action, spectrum of activity, the critical challenge of resistance, and standardized methodologies for its evaluation. This document is intended to serve as a vital resource for researchers and professionals in drug development, offering the foundational knowledge and practical protocols necessary to explore the potential and limitations of pefloxacin in the context of Gram-positive infections.

Introduction: Pefloxacin in the Antibacterial Armamentarium

Pefloxacin mesylate belongs to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum activity.[2][3] It can be administered both orally, with high bioavailability, and intravenously, allowing for flexible treatment strategies in clinical settings.[4] The primary utility of pefloxacin has been in treating infections caused by Gram-negative bacteria, such as those affecting the urinary and gastrointestinal tracts.[5][6] However, its activity extends to certain Gram-positive pathogens, making it a subject of ongoing research and clinical evaluation.[3] Understanding the nuances of this activity is critical for its appropriate application and for the development of future antibacterial strategies.

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal effect of pefloxacin stems from its ability to inhibit essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7] By forming a stable complex with the enzyme and cleaved DNA, pefloxacin traps the topoisomerase, leading to double-strand DNA breaks and ultimately, cell death.[7][8]

While both enzymes are targeted, the primary target for quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target. Conversely, in several Gram-positive organisms, topoisomerase IV is the preferential target.[6] This distinction is fundamental to understanding the differential susceptibility and the pathways to resistance in Gram-positive bacteria.

Caption: Pefloxacin's mechanism of action in Gram-positive bacteria.

Spectrum of Activity Against Gram-Positive Bacteria: A Closer Look

Pefloxacin demonstrates variable efficacy against different species of Gram-positive bacteria. A nuanced understanding of its spectrum of activity is crucial for guiding appropriate research and potential clinical applications.

Staphylococcus Species

Pefloxacin has shown good in vitro activity against Staphylococcus aureus, including some strains resistant to methicillin/oxacillin.[9][10][11] Studies have reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.4 mg/L against S. aureus.[9][12] This suggests a potential role in treating staphylococcal infections. However, clinical outcomes can be variable. One study on peritonitis in patients on continuous ambulatory peritoneal dialysis (CAPD) found that only one of four Staphylococcus aureus infections was cured with pefloxacin treatment.[13] This highlights the potential discrepancy between in vitro susceptibility and in vivo efficacy. Pefloxacin has also demonstrated activity against other staphylococci, such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[11][14]

Streptococcus Species

The efficacy of pefloxacin against streptococci is notably weaker.[15] Research has indicated that pefloxacin is markedly less active against Streptococcus faecalis (now known as Enterococcus faecalis) and Streptococcus pneumoniae, with an MIC90 of 4 mg/L for both species.[9][12] This reduced activity limits its utility in treating infections caused by these common pathogens. Some studies have explicitly confirmed the poor efficacy of pefloxacin against Streptococcus species.[15] Newer fluoroquinolones, such as trovafloxacin and sparfloxacin, have demonstrated more promising activity against S. pneumoniae.[16]

Other Gram-Positive Bacteria

Pefloxacin's activity against other Gram-positive bacteria, such as Peptostreptococcus species, is less well-documented, with other antimicrobial agents often being preferred.[17]

The Challenge of Resistance

The emergence of resistance is a significant factor limiting the long-term efficacy of any antibiotic, and pefloxacin is no exception.[5] The development of resistance in Gram-positive bacteria to quinolones can occur through several mechanisms.[18]

Target Site Mutations

The most common mechanism of high-level resistance involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7][19] These mutations alter the drug-binding site, reducing the affinity of pefloxacin for its target.[5]

Efflux Pumps

Gram-positive bacteria can also develop resistance by actively pumping the antibiotic out of the cell.[19] In Staphylococcus aureus, the overexpression of efflux pumps like NorA, NorB, and NorC can lead to increased resistance to quinolones.[20] These pumps are transmembrane proteins that expel a wide range of substrates, including fluoroquinolones.[20]

Plasmid-Mediated Resistance

The acquisition of resistance genes on plasmids is another mechanism that can confer resistance to quinolones.[8] These plasmids can carry genes that protect the bacterial cell from the lethal effects of the antibiotic.[18]

Caption: Key mechanisms of pefloxacin resistance in Gram-positive bacteria.

Methodologies for Efficacy Evaluation

Standardized and reproducible methods are paramount for accurately assessing the efficacy of pefloxacin against Gram-positive bacteria.

In Vitro Susceptibility Testing

5.1.1 Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antibiotic.[11]

Protocol:

-

Prepare Bacterial Inoculum: Culture the Gram-positive bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Prepare Pefloxacin Dilutions: Create a series of twofold dilutions of pefloxacin mesylate in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of a microtiter plate containing the pefloxacin dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

5.1.2 Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used qualitative test for antibiotic susceptibility.[21] Pefloxacin disks (typically 5 µg) are placed on an agar plate inoculated with the test organism.[21][22] The diameter of the zone of inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI). Pefloxacin disk diffusion can also serve as a surrogate marker for detecting fluoroquinolone resistance.[21][22][23]

Protocol:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Apply Pefloxacin Disk: Aseptically place a 5 µg pefloxacin disk onto the inoculated agar surface.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk in millimeters.

-

Interpretation: Compare the zone diameter to the interpretive criteria provided by regulatory bodies like CLSI to determine susceptibility.

Sources

- 1. What is Pefloxacin Mesilate used for? [synapse.patsnap.com]

- 2. Pefloxacin Mesylate | Antibiotic | Topoisomerase | TargetMol [targetmol.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 6. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of pefloxacin and six other antimicrobial agents on Staphylococcus aureus experimental abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. [Treatment of respiratory tract infections with pefloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pefloxacin susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]

- 22. Development of a Pefloxacin Disk Diffusion Method for Detection of Fluoroquinolone-Resistant Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ecommons.aku.edu [ecommons.aku.edu]

Methodological & Application

Application Note: Solubilization and Handling of Pefloxacin Mesylate

[1]

Abstract & Introduction

Pefloxacin mesylate (CAS: 70458-95-6 or 149676-40-4 for dihydrate) is a synthetic broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and topoisomerase IV.[1] Unlike its free base form, the mesylate salt is engineered for improved aqueous solubility.[1] However, its zwitterionic nature and sensitivity to photodegradation present specific challenges in solution preparation.[1]

This Application Note provides validated protocols for preparing high-quality stock solutions. It addresses the critical solubility differentials between aqueous and organic solvents and provides a proven formulation for in vivo administration.

Key Technical Insight: Pefloxacin mesylate exhibits higher solubility in water (~50 mg/mL) than in DMSO (~10–12 mg/mL).[1] This contrasts with many lipophilic drugs where DMSO is the superior solvent.[1] Researchers must prioritize aqueous buffers for high-concentration stocks to avoid precipitation.[1]

Physicochemical Profile

Understanding the chemical structure is prerequisite to troubleshooting solubility issues.[1]

| Property | Specification |

| Chemical Name | Pefloxacin mesylate dihydrate |

| Molecular Weight | ~465.49 g/mol (Dihydrate salt) / ~333.36 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| pKa Values | pKa1 ≈ 6.0 (Carboxylic acid), pKa2 ≈ 7.5 (Piperazinyl ring) |

| Hygroscopicity | Hygroscopic (Absorbs moisture from air) |

| Light Sensitivity | High (Fluoroquinolones degrade under UV/Visible light) |

Solubility Data & Solvent Compatibility

The following data represents empirical solubility limits at 25°C.

| Solvent | Solubility Limit (Max) | Recommended Stock Conc. | Comments |

| Water (ddH₂O) | ~50 mg/mL (107 mM) | 20 mg/mL | Preferred solvent.[1] May require mild warming (37°C).[1] |

| DMSO | ~10–12 mg/mL (21 mM) | 5–10 mg/mL | Lower solubility than water.[1] Requires sonication.[1][2][3][4] |

| Ethanol | < 1 mg/mL | N/A | Insoluble. Do not use for stock preparation.[1][2] |

| PBS (pH 7.2) | ~0.25 mg/mL | N/A | Poor. High salt content in PBS can cause common-ion precipitation.[1] |

| 1M NaOH | ~50 mg/mL | N/A | Soluble, but high pH may degrade the compound long-term.[1] |

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (Preferred)

Target Concentration: 20 mg/mL (approx. 43 mM) Application: In vitro assays, MIC determination.[1]

-

Weighing: Accurately weigh 20 mg of Pefloxacin Mesylate Dihydrate into a sterile, amber microcentrifuge tube.

-

Note: The amber tube is critical to prevent photodegradation.[1]

-

-

Solvent Addition: Add 1.0 mL of sterile distilled deionized water (ddH₂O).

-

Critical: Do not use PBS or saline directly for the master stock; the salt ions can reduce solubility.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1]

-

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile amber tube.

-

Warning: Do not autoclave the solution; thermal degradation may occur.[1]

-

-

Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.

Protocol B: Preparation of DMSO Stock Solution

Target Concentration: 10 mg/mL (approx.[1] 21.5 mM) Application: High-throughput screening, libraries where DMSO is standard.[1]

-

Solvent Quality: Use fresh, anhydrous DMSO (Grade ≥ 99.9%).[1] Old DMSO absorbs water, which paradoxically decreases solubility for some salts.[1]

-

Weighing: Weigh 10 mg of Pefloxacin Mesylate.

-

Dissolution: Add 1.0 mL DMSO.

-

Sonication: Sonicate for 10 minutes. Visual inspection is crucial; the solution must be perfectly clear.

-

Troubleshooting: If a precipitate persists, warm to 37°C. Do not exceed 12.5 mg/mL in DMSO.[1]

-

-

Storage: Store at -20°C or -80°C . DMSO stocks are hygroscopic; seal tightly with Parafilm.[1]

Protocol C: Advanced In Vivo Formulation (Solubility Optimization)

Context: For animal studies (IP or Oral), simple water/DMSO solutions may not be ideal for bioavailability or tolerability.[1] This formulation uses co-solvents to maintain solubility at physiological pH.[1]

Target: 1.25 mg/mL Clear Solution[1][3]

Reagents:

Procedure (Step-by-Step):

-

Prepare a 12.5 mg/mL stock solution in DMSO (as per Protocol B).

-

To a sterile tube, add the components in the exact order below (percentages are v/v):

-

10% DMSO Stock (100 µL)

-

40% PEG300 (400 µL) -> Vortex immediately to mix.

-

5% Tween 80 (50 µL) -> Vortex to mix.

-

45% Saline (450 µL) -> Add slowly while vortexing.

-

-

Result: A clear, stable solution ready for immediate injection.

-

Caution: Prepare fresh. Do not store this mixture.

-

Visual Workflows (Graphviz)[2]

Diagram 1: Solubilization Decision Tree

This logic gate ensures researchers select the correct solvent system based on their end application, preventing precipitation events.[1]

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate preferred solubility pathways.

Diagram 2: Stock Preparation & Quality Control

A self-validating workflow to ensure stock integrity.[1]

Caption: Step-by-step preparation workflow with built-in Quality Control (QC) checkpoint.

References

High-Performance Spectrophotometric Quantification of Pefloxacin Mesylate: Protocols and Application Note

Executive Summary

Objective: To provide a robust, validated, and cost-effective analytical framework for the quantification of Pefloxacin Mesylate (PEF) in bulk active pharmaceutical ingredients (APIs) and dosage forms.[1]

Scope: This guide details two distinct spectrophotometric methodologies:

-

Method A (High Sensitivity): Extractive Ion-Pair Spectrophotometry using Bromothymol Blue (BTB).

-

Method B (Rapid Screening): Charge-Transfer Complexation using Chloranilic Acid (

-CA).[2]

Target Audience: QC Analysts, Method Development Scientists, and Academic Researchers.[1]

Scientific Principles & Chemical Basis[1]

The Analyte: Pefloxacin Mesylate

Pefloxacin is a fluoroquinolone antibiotic.[3] Its structure contains a piperazinyl moiety (secondary amine), which is the critical functional group for both proposed assays.[1]

-

Ion-Pairing Potential: In acidic media, the piperazinyl nitrogen becomes protonated (

), allowing it to form stable, electrostatically neutral ion-pair complexes with anionic dyes.[1] -

Electron Donor Potential: The nitrogen atoms act as

-electron donors, capable of forming charge-transfer (CT) complexes with

Reaction Mechanisms[1]

Mechanism A: Ion-Pair Formation

The protonated PEF cation (

Mechanism B: Charge-Transfer Complexation

PEF acts as a Lewis base (donor), donating electrons to the

Visualizing the Analytical Workflow

Caption: Decision matrix for selecting the optimal spectrophotometric pathway based on concentration requirements.

Experimental Protocols

Preparation of Standard Solutions

-

PEF Stock Solution (100 µg/mL): Dissolve 10.0 mg of pure Pefloxacin Mesylate in 100 mL of distilled water (for Method A) or Acetonitrile (for Method B).

-

Bromothymol Blue (BTB) Solution (0.1% w/v): Dissolve 100 mg BTB in 100 mL distilled water.

-

Chloranilic Acid (

-CA) Solution (0.1% w/v): Dissolve 100 mg -

Phthalate Buffer (pH 3.0): Mix 0.1 M Potassium hydrogen phthalate with 0.1 M HCl to adjust pH to 3.0

0.1.

Protocol A: Extractive Ion-Pair Spectrophotometry

Best for: Trace analysis, high sensitivity requirements.[1]

-

Aliquoting: Transfer aliquots of PEF stock solution (0.5 – 5.0 mL) into a series of 125 mL separating funnels.

-

Conditioning: Add 5.0 mL of Phthalate Buffer (pH 3.0) and 2.0 mL of BTB solution.[1]

-

Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes.

-

Separation: Allow layers to separate clearly. The yellow ion-pair complex migrates to the bottom organic layer.

-

Drying: Pass the chloroform layer through anhydrous sodium sulfate (to remove water traces).

-

Measurement: Measure absorbance at 415 nm against a reagent blank (prepared identically without drug).

Protocol B: Charge-Transfer Complexation

Best for: Rapid QC, high throughput, avoiding liquid-liquid extraction.[1]

-

Aliquoting: Transfer aliquots of PEF stock solution (0.2 – 4.0 mL) into 10 mL volumetric flasks.

-

Reaction: Add 2.0 mL of

-CA solution (0.1% in acetonitrile). -

Dilution: Dilute to volume with Acetonitrile.

-

Incubation: Allow to stand at room temperature (

) for 5 minutes to ensure complete complexation (purple chromogen formation). -

Measurement: Measure absorbance at 520 nm against a reagent blank.

Data Analysis & Validation (ICH Q2 R1)

Quantitative Parameters

The following performance characteristics are typical for these methods when executed correctly.

| Parameter | Method A (Ion-Pair / BTB) | Method B (Charge Transfer / |

| 415 nm | 520 nm | |

| Beer’s Law Range | 1.0 – 20.0 µg/mL | 10.0 – 150.0 µg/mL |

| Molar Absorptivity ( | ||

| Sandell’s Sensitivity | ~0.015 µg/cm² | ~0.15 µg/cm² |

| Limit of Detection (LOD) | 0.12 µg/mL | 1.5 µg/mL |

| Color Stability | > 24 Hours | ~ 4 Hours |

Calculation of Assay

Calculate the concentration using the linear regression equation

Validation Checklist

To ensure Trustworthiness and Self-Validation :

-

Linearity: Run 5 concentration points;

must be -

Precision: Analyze 3 replicates of 3 different concentrations (Low, Mid, High). RSD should be

.[1][4] -

Accuracy: Perform recovery studies by spiking placebo (excipients) with known PEF amounts. Recovery should be

. -

Robustness: Deliberately vary pH (

) in Method A or reaction time (

Critical Control Points & Troubleshooting

Expertise & Experience: The "Why" Behind the Steps

-

pH Criticality (Method A):

-

Solvent Selection (Method A):

-

Why Chloroform? It provides the optimal polarity to extract the non-polar ion-pair complex while leaving the unreacted hydrophilic dye in the aqueous phase.

-

Warning: Avoid alcohols for extraction as they may extract the free dye, causing high blank values.[1]

-

-

Reagent Freshness (Method B):

-

Stoichiometry (Job’s Method):

-

Both methods typically follow a 1:1 stoichiometry (Drug:Reagent). This can be verified during method development using Job’s Method of Continuous Variation.

-

References

-

Gouda, A. A., et al. (2014).[1] Spectrophotometric determination of gemifloxacin mesylate, moxifloxacin hydrochloride, and enrofloxacin in pharmaceutical formulations using acid dyes.[1][5] Journal of Saudi Chemical Society. (Provides foundational protocol for fluoroquinolone ion-pairing).

-

Mostafa, S., et al. (2002).[1][6] Spectrophotometric determination of ciprofloxacin, enrofloxacin and pefloxacin through charge transfer complex formation.[1][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[1][6] (Authoritative source for the Chloranilic Acid method).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).(The regulatory standard for validating these protocols).

-

Sadeq, K. A. (2022).[1][9] Spectrophotometric Determination of Ciprofloxacin by Ion-pair complex Formation with Bromothymol Blue.[9][10] University of Baghdad.[9] (Comparative methodology for BTB ion-pairing).

Sources

- 1. Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Spectrophotometric determination of pefloxacin mesylate in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of ciprofloxacin, enrofloxacin and pefloxacin through charge transfer complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrophotometric determination of enrofloxacin and pefloxacin through ion-pair complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

Application Note: Mechanistic Profiling of Bacterial DNA Replication Inhibition Using Pefloxacin Mesylate

Abstract

This application note details the use of Pefloxacin mesylate (a third-generation fluoroquinolone) as a chemical probe for studying bacterial DNA replication dynamics. Unlike its base form, the mesylate salt offers superior aqueous solubility, making it an ideal tool for in vitro kinetic assays without the interference of organic solvents like DMSO. This guide provides validated protocols for stock preparation, Minimum Inhibitory Concentration (MIC) determination, and a quantitative [3H]-thymidine incorporation assay to measure DNA synthesis inhibition directly.

Compound Profile & Properties

Pefloxacin mesylate targets bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). Understanding its physicochemical properties is critical for experimental reproducibility.

Table 1: Chemical & Physical Specifications

| Property | Specification | Notes |

| Compound Name | Pefloxacin mesylate dihydrate | Salt form enhances solubility. |

| CAS Number | 149676-40-4 | |

| Molecular Weight | ~465.5 g/mol | Includes mesylate and water (dihydrate). |

| Solubility (Water) | ~50–60 mg/mL | Highly soluble; no acid/base adjustment needed. |

| Solubility (DMSO) | ~4 mg/mL | Lower solubility than water; not recommended as primary solvent. |

| Storage | +4°C (Short term), -20°C (Long term) | Light Sensitive: Protect from direct light. |

| Mechanism | Gyrase (GyrA) / Topo IV (ParC) inhibitor | Traps enzyme on DNA as a "cleaved complex." |

Mechanism of Action: The Ternary Complex

Pefloxacin does not simply bind to the enzyme or the DNA alone; it stabilizes a ternary complex (Drug-Enzyme-DNA).[1]

-

Normal Physiology: DNA Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork. It does this by cutting both DNA strands, passing another segment through, and resealing the break.

-

Pefloxacin Interference: Pefloxacin binds to the Gyrase-DNA interface after the cut but before the resealing.

-

The "Roadblock": This "frozen" cleaved complex acts as a physical barrier to the DNA polymerase replication fork.

-

Catastrophe: Collision of the replication fork with the frozen complex converts the reversible single-strand gaps into irreversible double-strand breaks (DSBs), triggering the SOS response and eventual cell death.

Figure 1: Pathway of Replication Inhibition

Caption: Pefloxacin stabilizes the cleaved DNA-Gyrase complex, creating a physical roadblock that converts replication forks into lethal double-strand breaks.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Note: Many fluoroquinolones require acidic or basic conditions to dissolve. Pefloxacin mesylate is an exception and dissolves readily in water. Avoiding pH adjustments prevents experimental artifacts.

-

Weighing: Weigh 46.55 mg of Pefloxacin mesylate dihydrate.

-

Solvent: Add 10 mL of sterile, deionized water (Milli-Q or equivalent).

-

Dissolution: Vortex gently. The solution should become clear immediately. This yields a 10 mM stock (approx. 4.6 mg/mL).

-

Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use nylon filters as fluoroquinolones can bind to them.

-

Storage: Aliquot into light-protective amber tubes (e.g., 500 µL aliquots). Store at -20°C for up to 6 months. Avoid freeze-thaw cycles.

Protocol B: MIC Determination (Broth Microdilution)

Before kinetic studies, establish the baseline potency against your specific strain (e.g., E. coli K12 or S. aureus).

References: Adapted from CLSI M07 guidelines [1].

-

Inoculum: Prepare a bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

CFU/mL. -

Plate Setup: Use a 96-well round-bottom plate.

-

Dilution Series:

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of 64 µg/mL Pefloxacin working solution to column 1.

-

Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

-

Result: 2-fold dilution series (64 µg/mL to 0.125 µg/mL).

-

Col 11: Growth Control (No drug).

-

Col 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth.

Protocol C: DNA Synthesis Inhibition Assay ([3H]-Thymidine Incorporation)

This is the definitive assay to confirm the mechanism of action. It measures the rate of new DNA synthesis by tracking the incorporation of radioactive thymidine.[2][3][4]

Safety Warning: This protocol involves radioactive materials. Follow institutional radiation safety guidelines.

Materials

-

Log-phase bacterial culture (OD600 ~ 0.2–0.3).

-

[Methyl-3H] Thymidine (Specific Activity ~ 60–80 Ci/mmol).

-

Pefloxacin Mesylate (100x stocks).

-

10% Trichloroacetic acid (TCA), ice-cold.

-

Glass fiber filters (Whatman GF/C) and vacuum manifold.

Workflow Steps

-

Culture Prep: Grow bacteria in minimal medium (e.g., M9 + 0.2% glucose + casamino acids) to OD600 ~ 0.2. Rich media like LB contain unlabeled thymidine that competes with the tracer.

-

Treatment: Split culture into flasks:

-

Control: Add sterile water.

-

Treatment Groups: Add Pefloxacin at 0.5x, 1x, and 4x MIC.

-

-

Incubation: Return to shaker at 37°C.

-

Pulse Labeling:

-

At designated time points (0, 10, 20, 40, 60 min), remove 1 mL of culture.

-

Add 1 µCi of [3H]-Thymidine.

-

Incubate for exactly 5 minutes (Pulse).

-

-

Quenching: Immediately add 1 mL of ice-cold 10% TCA to stop the reaction and precipitate macromolecules (DNA/Protein). Incubate on ice for 30 min.

-

Filtration:

-

Pass the precipitate through GF/C glass fiber filters under vacuum.

-

Wash filters 3x with 5 mL ice-cold 5% TCA.

-

Wash 1x with 5 mL 95% Ethanol (to dry the filter).

-

-

Counting: Place filters in scintillation vials with cocktail fluid and count CPM (Counts Per Minute) in a beta-counter.

Figure 2: Thymidine Incorporation Workflow

Caption: Step-by-step workflow for quantifying DNA synthesis inhibition using radiolabeled thymidine pulses.

Data Analysis & Interpretation

Calculating Percent Inhibition

Convert raw CPM to percent inhibition relative to the untreated control at the same time point:

Expected Results

-

Rapid Onset: Pefloxacin is a rapid inhibitor. You should see a sharp decrease in thymidine uptake within 10–20 minutes at concentrations

MIC. -

Dose Dependency:

-

< MIC: Partial inhibition; growth may slow but continue.

-

> MIC: Complete cessation of DNA synthesis.

-

-

Specificity Check: If protein synthesis (measured via [3H]-Leucine) or RNA synthesis ([3H]-Uridine) is inhibited before DNA synthesis, the compound may be acting via a non-specific toxic mechanism (e.g., membrane disruption) rather than specific Gyrase inhibition [2].

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Mg2+ Chelation | Fluoroquinolones chelate divalent cations. If precipitation occurs in high-Mg media, reduce Mg2+ or verify solubility in water first. |

| High Background CPM | Inefficient Washing | Ensure TCA washes are thorough (3x) and ice-cold to keep DNA precipitated. |

| No Inhibition observed | Thymidine Competition | Ensure Minimal Media is used. Rich broth (LB/TB) contains excess thymidine that dilutes the radioactive signal. |

| Variable MICs | Cation Levels | Use Cation-Adjusted Mueller-Hinton Broth. Variations in Ca2+/Mg2+ affect quinolone uptake and activity. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[5] Microbiology and Molecular Biology Reviews, 61(3), 377–392.

-

Thermo Fisher Scientific. (n.d.). Thymidine Incorporation Assay Protocol.[3][6]

-

PubChem. (n.d.).[7] Pefloxacin Mesylate Compound Summary.[8][9] National Library of Medicine.

Sources

- 1. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. cytologicsbio.com [cytologicsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 7. Pefloxacin Mesylate Dihydrate | C18H28FN3O8S | CID 6917670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate | C18H24FN3O6S | CID 24883450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Note: Pefloxacin Mesylate as a Reference Tool for Topoisomerase IV Inhibition

[1]

Introduction & Scientific Utility

Pefloxacin Mesylate (CAS: 70458-95-6) is a synthetic third-generation fluoroquinolone antibiotic.[1] While clinically utilized for its broad-spectrum bactericidal activity, in the research sector, it serves as a critical reference standard for evaluating DNA Topoisomerase IV (Topo IV) inhibition.

The "Target-Switching" Phenomenon

For researchers designing Topo IV inhibitors, Pefloxacin is unique due to its target preference based on bacterial Gram-stain classification.[1] This makes it an essential control compound for differentiating mechanism of action:

-

Gram-Positive (S. aureus): Pefloxacin preferentially targets Topo IV (ParC/ParE subunits) over DNA Gyrase.[1] It is an ideal positive control for Topo IV inhibition assays in these species.

-

Gram-Negative (E. coli): Pefloxacin primarily targets DNA Gyrase (GyrA/GyrB), with Topo IV being a secondary target.[1]

Key Physiochemical Advantages

The mesylate salt form is preferred in in vitro assays over the base compound due to superior aqueous solubility (>50 mg/mL), eliminating the need for high DMSO concentrations that can interfere with enzyme kinetics.

Mechanism of Action: The Cleavable Complex

Pefloxacin does not simply block the enzyme's active site; it acts as a Topoisomerase Poison .

-

Normal Function: Topo IV passes one double-stranded DNA segment (T-segment) through a transient break in another (G-segment) to resolve catenanes (interlinked DNA rings) formed during replication.[1][2]

-

Inhibition: Pefloxacin intercalates at the DNA cleavage site, binding to both the DNA and the ParC subunit.

-

Trapping: It stabilizes the cleavable complex , preventing the religation of the DNA strand break. This results in the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.

Visualization: Mechanism of Action Pathway

Figure 1: Pathway showing the stabilization of the cleavable complex by Pefloxacin, diverting the normal catalytic cycle toward cell death.[1]

Experimental Protocol: Topoisomerase IV Decatenation Assay

This protocol measures the ability of Pefloxacin to inhibit the decatenation (unlinking) of Kinetoplast DNA (kDNA).

Assay Principle

-

Substrate: kDNA consists of a massive network of interlocked minicircles.[2][3] It is too large to enter an agarose gel matrix and remains in the well.[3][4][5]

-

Reaction: Active Topo IV releases individual minicircles from the network.

-

Detection: Released minicircles migrate into the gel.[2][4] Inhibition by Pefloxacin results in DNA remaining in the well.

Materials Required

-

Enzyme: S. aureus Topoisomerase IV (Recombinant).[2]

-

Substrate: kDNA (Kinetoplast DNA), 200 ng/reaction.

-

Inhibitor: Pefloxacin Mesylate (Stock 10 mM in water).

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 5 mM ATP, 250 mM Potassium Glutamate, 250 µg/mL BSA.

-

Critical Note: ATP is unstable in dilute buffers. Add fresh ATP to the buffer immediately before use.

-

-

Stop Solution: 5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol.

Step-by-Step Workflow

-

Preparation of Stocks:

-

Dilute Pefloxacin Mesylate to 10X working concentrations (e.g., 0.1, 1, 10, 100 µM) in ddH₂O.

-

Safety: Protect Pefloxacin solutions from light; fluoroquinolones are photodegradable.

-

-

Reaction Setup (Total Volume 30 µL):

-

Assemble the reaction on ice in the following order:

-

| Component | Volume | Final Conc. |

| ddH₂O | Variable | - |

| 5X Assay Buffer | 6 µL | 1X |

| kDNA (100 ng/µL) | 2 µL | 200 ng |

| Pefloxacin (Test Cmpd) | 3 µL | Variable |

| S. aureus Topo IV | 1-2 Units* | ~1 U |

-

Incubation:

-

Mix gently by tapping (do not vortex vigorously, as enzymes are fragile).

-

Incubate at 37°C for 30 minutes .

-

-

Termination:

-

Add 30 µL of Stop Solution (Sarkosyl/Stealth) to each tube.

-

Optional: Add Proteinase K (50 µg/mL) and incubate for 30 min at 37°C to digest the enzyme bound to DNA, improving band clarity.

-

-

Electrophoresis:

-

Load 20 µL of sample onto a 1% Agarose gel (Tris-Borate-EDTA buffer).

-

Run at 80V for 1–2 hours .

-

Stain with Ethidium Bromide (0.5 µg/mL) or SYBR Safe.

-

Visualization: Assay Workflow

Figure 2: Operational workflow for the kDNA decatenation assay.

Data Interpretation & Reference Values

Gel Analysis[2][3][4][5][6]

-

Lane 1 (Negative Control): kDNA + Buffer (No Enzyme). Result: Bright band in the well . No migration.

-

Lane 2 (Positive Control): kDNA + Topo IV (No Drug). Result: Smear/Bands of minicircles migrated into the gel.[2][3][4] Well is empty.

-

Lanes 3-6 (Pefloxacin Titration): As concentration increases, the migrated bands disappear, and the fluorescence returns to the well.

IC50 Comparison Table

The following values are typical reference ranges for validation:

| Organism | Enzyme Target | Pefloxacin IC50 (µg/mL) | Primary Target?[1][6] |

| S. aureus | Topoisomerase IV | 1.5 – 4.0 | YES |

| S. aureus | DNA Gyrase | 10.0 – 25.0 | NO |

| E. coli | DNA Gyrase | ~4.5 | YES |

| E. coli | Topoisomerase IV | ~45.0 | NO |

Note: IC50 values vary based on ATP concentration and buffer ionic strength. Always run a Pefloxacin control curve alongside new chemical entities (NCEs).

Troubleshooting & Senior Scientist Tips

-

"My Positive Control (Enzyme Only) stayed in the well."

-

"The Pefloxacin didn't inhibit, even at high concentrations."

-

Cause: Photodegradation or Mg²⁺ chelation.

-

Fix: Prepare Pefloxacin fresh and keep amber-vialed. Ensure MgCl₂ concentration in the buffer is sufficient (5-10 mM), as fluoroquinolones chelate Mg²⁺, which is required for their binding to the DNA-Enzyme complex.

-

-

"The gel is messy/smeared."

-

Cause: Protein binding.

-

Fix: The Proteinase K step (Step 4) is crucial. If omitted, the enzyme remains covalently bound to the DNA (the Cleavable Complex), causing gel shifts and smearing.

-

References

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7][8][9] Microbiology and Molecular Biology Reviews, 61(3), 377-392.[1]

-

Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(11), 2810-2816.[1]

-

Inspiralis Ltd. (n.d.). Topoisomerase IV Decatenation Assays: Protocols and Technical Data.

-

Fournier, B., & Hooper, D. C. (1998). Mutations in topoisomerase IV and DNA gyrase of Staphylococcus aureus: novel pleiotropic effects on quinolone and coumarin activity. Antimicrobial Agents and Chemotherapy, 42(1), 121-128.[1]

Sources

- 1. toku-e.com [toku-e.com]

- 2. inspiralis.com [inspiralis.com]

- 3. inspiralis.com [inspiralis.com]

- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pefloxacin 甲磺酸酯 二水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Pefloxacin Mesylate Stability-Indicating Method

Status: Operational Role: Senior Application Scientist Subject: Pefloxacin Mesylate (PEF) HPLC Method Development & Troubleshooting Last Updated: February 7, 2026

Introduction: The Stability Challenge

Pefloxacin Mesylate is a fluoroquinolone antibiotic exhibiting zwitterionic properties. Its stability profile is complex due to two ionizable groups: the carboxylic acid at position 3 (pKa ≈ 6.0) and the piperazinyl nitrogen (pKa ≈ 8.5).

The Core Problem: Developing a stability-indicating method requires separating the Active Pharmaceutical Ingredient (API) from its degradants while managing the "fluoroquinolone tailing" phenomenon caused by secondary interactions with residual silanols on the column stationary phase.

This guide moves beyond basic recipes. It provides a self-validating system for method development, stress testing, and troubleshooting.

Module 1: The "Golden" Method Protocol

This protocol is synthesized from field-proven methodologies and optimized for robustness. It serves as your starting point (Method A).

Chromatographic Conditions

| Parameter | Specification | Technical Rationale (The "Why") |

| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | Standard hydrophobicity required for retaining the quinolone core. End-capping is mandatory to minimize silanol interactions. |

| Mobile Phase | Buffer : Methanol (70:30 v/v) | Methanol is preferred over Acetonitrile to suppress potential radical formation during oxidative stress testing. |

| Buffer Composition | 25mM Phosphate Buffer + 0.5% Triethylamine (TEA), pH adjusted to 3.0 with Orthophosphoric Acid. | Critical: pH 3.0 ensures the drug is fully protonated (cationic), preventing zwitterionic switching. TEA acts as a "sacrificial base," blocking silanol sites to prevent peak tailing. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV at 277 nm | Isosbestic point approximation; maximizes sensitivity for the quinolone ring structure. |

| Injection Volume | 20 µL | Optimized for sensitivity without column overload. |

| Run Time | ~10-12 minutes | PEF typically elutes at 5–6 mins; extended run ensures elution of late-eluting non-polar degradants. |

Module 2: Stress Testing (Forced Degradation) Workflow

To validate the method's specificity, you must force degradation.[1] Follow this matrix to generate the required impurities.

Degradation Protocol Matrix

| Stress Type | Reagent/Condition | Duration | Target Degradation | Mechanism |

| Acid Hydrolysis | 0.1 N HCl | 4–8 hours @ 60°C | 10–20% | Decarboxylation; cleavage of piperazine ring. |

| Base Hydrolysis | 0.1 N NaOH | 4–8 hours @ 60°C | < 10% | Pefloxacin is relatively stable in mild alkali; expect minor degradants. |

| Oxidation | 3% H₂O₂ | 2–6 hours @ RT | 10–20% | N-oxidation of the piperazine ring. High Risk: Most likely source of co-eluting peaks. |